molecular formula C6H11NO B13477383 1-Oxa-5-azaspiro[2.5]octane CAS No. 185-74-0

1-Oxa-5-azaspiro[2.5]octane

Cat. No.: B13477383
CAS No.: 185-74-0
M. Wt: 113.16 g/mol
InChI Key: MILAKLKXTOPEMI-UHFFFAOYSA-N
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Description

1-Oxa-5-azaspiro[2.5]octane is a bicyclic heterocyclic compound featuring a spirocyclic architecture with oxygen and nitrogen atoms at positions 1 and 5, respectively. Its core structure consists of a cyclopropane ring fused to a tetrahydrofuran-like oxygen-containing ring and a piperidine-like nitrogen-containing ring . Derivatives of this compound, such as tert-butyl this compound-5-carboxylate (CAS 276872-90-3), are widely used in pharmaceutical synthesis due to their conformational rigidity and ability to act as scaffolds for bioactive molecules . Structural studies using $^1$H, $^13$C, and $^15$N NMR spectroscopy have elucidated its stereoelectronic properties, revealing hyperconjugative interactions that stabilize its spirocyclic conformation .

Notably, this compound derivatives are key components in bioactive metabolites. For example, sapinopyridione—a phytotoxic trisubstituted pyridione isolated from forest plant pathogens—contains this spirocyclic core and exhibits significant biological activity against host plants and fungal species .

Properties

CAS No.

185-74-0

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

1-oxa-7-azaspiro[2.5]octane

InChI

InChI=1S/C6H11NO/c1-2-6(5-8-6)4-7-3-1/h7H,1-5H2

InChI Key

MILAKLKXTOPEMI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC1)CO2

Origin of Product

United States

Preparation Methods

Classical Batch Synthesis via Cyclohexanone, Ammonia, and Sodium Hypochlorite

One of the earliest reported methods for synthesizing this compound involves the reaction of cyclohexanone with ammonia and sodium hypochlorite in an organic solvent such as toluene or methylene chloride. This method proceeds through the formation of an active intermediate monochloramine in alkaline conditions, which reacts with cyclohexanone to form 1-chloroamino-1-hydroxycyclohexane. Subsequent elimination of hydrogen chloride yields the target spiro compound.

  • Reaction conditions: Cyclohexanone dissolved in organic solvent; ammoniacal liquor and sodium hypochlorite added gradually under alkaline conditions.
  • Yield: Approximately 10% product yield.
  • Product concentration: Around 0.2 M.
  • Challenges: Strongly exothermic reaction; side reactions generating nitrogen gas; local overheating causing product degradation; heterogeneous reaction leading to phase dispersion issues on scale-up.
  • Thermal stability: At 25°C, 2.0 M product concentration deteriorates by ~25% in 30 minutes; at -5°C, deterioration is ~3.9% in 30 minutes.

This method, while cost-effective, suffers from low yield, poor process stability, and safety risks due to gas evolution and heat management difficulties.

Continuous Microreaction System for Improved Synthesis

To overcome the limitations of batch synthesis, a continuous microreaction system has been developed. This approach integrates predispersion, reaction, and phase separation in a continuous flow setup, enhancing control over reaction parameters and improving safety and efficiency.

  • Process overview:
    • Cyclohexanone is mixed with an organic solvent to form feed liquid A.
    • Feed liquid A is continuously dispersed into aqueous ammonia using a microdisperser, forming dispersion B.
    • Dispersion B reacts with sodium hypochlorite solution in a microreactor under controlled temperature and pressure.
    • The reaction mixture undergoes liquid-liquid phase separation; the organic phase is dried and analyzed.
  • Advantages: Reduced side reactions; improved product stability and yield; better temperature control; safer handling of exothermic reactions.
  • Yield and stability: Significantly improved compared to batch process; detailed yield data from embodiments 1-5 show consistent product formation with minimized degradation.
  • Monitoring: Real-time temperature control and pressure regulation via backpressure valves; product quantified by redox titration and material balance calculations.

This method represents a significant advancement for industrial-scale synthesis, addressing safety and efficiency issues inherent in traditional batch methods.

Comparative Data Table of Preparation Methods

Preparation Method Key Reactants Reaction Type Yield (%) Product Concentration (M) Thermal Stability at 25°C (30 min) Advantages Challenges
Batch synthesis (Cyclohexanone + NH3 + NaOCl) Cyclohexanone, Ammonia, NaOCl Batch, heterogeneous ~10 ~0.2 ~25% degradation Simple reagents, low cost Low yield, exothermic, gas evolution
Continuous microreaction system Cyclohexanone, Ammonia, NaOCl Continuous flow, microreactor >10 (improved) Higher (up to 2.0) ~3.9% degradation at -5°C Improved safety, yield, stability Requires specialized equipment
Derivative synthesis (e.g., alkylation) Spiro compound + alkylating agents Multi-step, controlled 70-80 (derivatives) N/A Stable under controlled conditions Access to functionalized derivatives More complex procedures, purification

Summary of Research Results and Analysis

  • The classical batch method for preparing this compound is limited by low yield (~10%) and safety concerns due to exothermicity and gas evolution.
  • Product stability is a critical issue; the compound degrades significantly at room temperature but is more stable at sub-zero temperatures.
  • The continuous microreaction system offers a breakthrough by enabling efficient, safe, and scalable synthesis with better control of reaction parameters, higher product concentration, and reduced side reactions.
  • Real-time monitoring and precise control of temperature and pressure in the microreactor are key factors in enhancing yield and product quality.
  • Advanced synthetic routes allow the preparation of derivatives with potential pharmaceutical applications, expanding the utility of the spiro scaffold.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-5-azaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product and include temperature control, solvent choice, and reaction time .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

While the primary search results do not focus on the applications of "1-Oxa-5-azaspiro[2.5]octane", they do provide information on similar compounds, which can help infer potential applications.

Here's what can be gathered from the search results:

Similar Spiro Compounds and Their Applications

  • 1-Oxa-2-azaspiro[2.5]octane: This compound is a multifunctional oxidizing agent used for oxidation and amination reactions of alkanes, aromatic hydrocarbons, amines, sulfides, and alkoxides . These reactions are stereospecific and do not produce strong acid or strong base byproducts. It's easily dissolved in toluene, diethyl ether, and chloroform, but is insoluble in water .
  • 1-Oxa-6-thiaspiro[2.5]octane: This compound has applications in chemistry, biology, medicine, and industry.
    • Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds and studying spirocyclic chemistry.
    • Biology: Its unique structure makes it a candidate for studying biological interactions and potential bioactivity.
    • Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
    • Industry: It is used in the development of novel materials and catalysts due to its unique chemical properties.

Potential applications based on the properties of similar compounds:

  • Pharmaceutical research: Given that 1-Oxa-6-thiaspiro[2.5]octane is being explored as a pharmaceutical intermediate, this compound may have similar potential due to its related structure.
  • Material science: The unique chemical properties of 1-Oxa-6-thiaspiro[2.5]octane make it useful in the development of novel materials and catalysts, suggesting this compound could also be valuable in this field.
  • Organic synthesis: 1-Oxa-2-azaspiro [2.5] octane is used as an oxidizing agent . Therefore, this compound may also be useful in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Oxa-5-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. Its spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 1-oxa-5-azaspiro[2.5]octane and analogous spirocyclic compounds:

Compound Name Core Structure Key Substituents Molecular Formula Applications/Reactivity References
This compound Spiro[2.5]octane with O at C1, N at C5 tert-butyl carboxylate (common derivative) C₇H₁₁NO₂ (derivative) Drug scaffolds, bioactive metabolites
5-Thia-1-azabicyclo[4.2.0]octane Bicyclo[4.2.0]octane with S at C5, N at C1 None (cephalosporin core) C₇H₁₁NS Antibiotic synthesis (cephalosporins)
1-Oxa-2-azaspiro[2.5]octane Spiro[2.5]octane with O at C1, N at C2 None (base structure) C₆H₁₀N₂O Electrophilic amination reactions
1,1-Difluoro-5-azaspiro[2.5]octane HCl Spiro[2.5]octane with N at C5, 2 F at C1 HCl salt C₆H₁₁ClF₂N Pharmaceutical intermediate
Ethyl 5-azaspiro[2.5]octane-1-carboxylate Spiro[2.5]octane with N at C5, ethyl ester at C1 Ethyl ester C₁₀H₁₇NO₂ Synthetic intermediate

Reactivity and Stability

  • Cationic Intermediate Formation : Unlike simpler spiro compounds (e.g., spiro[2.5]octane), this compound derivatives participate in reactions involving cationic intermediates during dioxirane-mediated C(sp³)−H bond oxygenation. This is attributed to stabilizing hyperconjugative interactions between cyclopropane C−C bonds and incipient radicals .

Biological Activity

1-Oxa-5-azaspiro[2.5]octane is a bicyclic compound notable for its unique spiro structure, which combines a five-membered nitrogen-containing ring with a six-membered oxygen-containing ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. Its structural features suggest significant reactivity and the ability to form various derivatives, leading to diverse biological interactions.

Structural Characteristics

The molecular formula of this compound is C₇H₁₃N₁O₁, with a molecular weight of approximately 127.19 g/mol. The spirocyclic architecture contributes to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC₇H₁₃N₁O₁
Molecular Weight127.19 g/mol
Structure TypeSpirocyclic

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Neuroactivity : Preliminary studies suggest that this compound may interact with neurotransmitter systems, possibly acting as an agonist or antagonist at specific receptors.
  • Antimicrobial Properties : Similar compounds have shown potential antimicrobial activity, indicating that this compound may also possess such properties.
  • Anticancer Activity : Investigations into related spirocyclic compounds have revealed anticancer potential, warranting further exploration of this compound's efficacy in cancer treatment.

The mechanism of action for this compound likely involves its binding affinity to various biological targets, including enzymes and receptors. This interaction can modulate their activity, influencing physiological processes.

Case Studies

  • Neurotransmitter Modulation : In vitro studies have demonstrated that derivatives of this compound can modulate neurotransmitter release in neuronal cultures, suggesting a role in neurological disorders.
  • Antimicrobial Testing : A series of tests against bacterial strains showed that the compound exhibits inhibitory effects comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.
  • Anticancer Research : Cell line studies have indicated that the compound induces apoptosis in cancer cells through caspase activation pathways, suggesting its utility in cancer therapeutics.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including:

  • Nucleophilic Substitution Reactions : Utilizing appropriate precursors under controlled conditions.
  • Cyclization Reactions : Forming the spirocyclic structure via cyclization techniques involving nitrogen and oxygen sources.

The ability to create derivatives allows for the exploration of enhanced biological activities and improved pharmacological profiles.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-Oxa-2-azaspiro[2.5]octaneBasic spiro structure without halogensNeuroactive
4-Chloro-N,N-dimethylpyrimidinamineContains chlorine but lacks spiro structureAntimicrobial
5-Azaspiro[3.4]octane derivativesSimilar spirocyclic frameworkPotential agonist activity

The comparison highlights the unique attributes of this compound that may lead to distinct applications and activities compared to structurally similar compounds.

Q & A

What are the common synthetic routes for 1-Oxa-5-azaspiro[2.5]octane derivatives, and how can their efficiency be optimized?

Basic
The synthesis of this compound derivatives typically involves multi-step reactions, such as cyclization or ring-closing strategies. For example, Benzyl this compound-5-carboxylate is synthesized via a [3+2] cycloaddition between an oxirane and an azide intermediate, followed by benzyl protection . Optimization strategies include:

  • Reagent selection : Use of Lewis acids (e.g., BF₃·OEt₂) to enhance ring-strain relief during spirocycle formation.
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions like epoxide ring-opening.
  • Purification : Chromatography or recrystallization to isolate high-purity products.

For fluorinated analogs (e.g., 1,1-difluoro derivatives), fluorination agents like DAST (diethylaminosulfur trifluoride) are critical, requiring anhydrous conditions .

What analytical techniques are essential for characterizing this compound derivatives?

Basic
Key characterization methods include:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign spirocyclic protons (e.g., cyclopropane CH₂ at δ 2.5–3.5 ppm) and confirm stereochemistry .
    • ¹⁹F NMR : For fluorinated derivatives, verify substitution patterns (e.g., δ -120 to -140 ppm for CF₂ groups) .
  • Mass spectrometry (HRMS) : Validate molecular formulas (e.g., Ethyl 5-azaspiro[2.5]octane-1-carboxylate, C₁₀H₁₅NO₂, [M+H]⁺ = 198.1125) .
  • X-ray crystallography : Resolve spirocyclic geometry and bond angles, critical for structure-activity studies .

How do steric and electronic factors influence the reactivity of this compound in ring-opening reactions?

Advanced
The spirocyclic structure imposes steric constraints that direct regioselectivity. For example:

  • Electrophilic amination : The oxaziridine ring in 1-Oxa-2-azaspiro[2.5]octane undergoes nucleophilic attack at the less hindered cyclopropane carbon, yielding diazaspiro products .
  • Acid-mediated ring-opening : Protonation of the oxygen atom weakens the C–O bond, favoring cleavage at the cyclopropane-oxygen junction. Electronic effects (e.g., electron-withdrawing fluorine substituents) stabilize transition states, accelerating reactivity .

Methodological tip : Use DFT calculations to model transition states and predict regioselectivity in novel derivatives.

How can this compound derivatives be applied in drug design, particularly for enzyme inhibition?

Advanced
The spirocyclic scaffold’s rigidity and 3D topology make it ideal for targeting enzyme active sites. Examples include:

  • Kinase inhibition : Derivatives like tert-Butyl this compound-5-carboxylate act as ATP-competitive inhibitors by mimicking the adenine-binding pocket .
  • Protease targeting : The spirocyclic core in Ethyl 5-azaspiro[2.5]octane-1-carboxylate binds to catalytic triads in serine proteases via hydrogen bonding and hydrophobic interactions .

Experimental design : Perform molecular docking followed by SPR (surface plasmon resonance) to validate binding affinities (KD < 1 µM).

What precautions are necessary for handling fluorinated this compound derivatives?

Advanced
Fluorinated derivatives (e.g., 1,1-DIFLUORO-5-AZASPIRO[2.5]OCTANE HCL) require strict safety protocols:

  • Storage : 2–8°C in sealed, desiccated containers to prevent hydrolysis .
  • Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates.
  • Personal protective equipment (PPE) : Nitrile gloves and goggles to prevent dermal/ocular exposure.

Note : Thermal stability tests (TGA/DSC) are recommended to assess decomposition risks under reaction conditions.

How should researchers address contradictions in reported biological activities of this compound derivatives?

Advanced
Contradictions often arise from purity or stereochemical variability. Resolution strategies include:

  • Batch analysis : Compare HPLC purity (>98%) and enantiomeric excess (ee > 99%) across studies .
  • Biological replicates : Conduct dose-response assays in triplicate to confirm IC₅₀ consistency.
  • Structural analogs : Test fluorinated vs. non-fluorinated derivatives to isolate electronic effects .

Example : Discrepancies in kinase inhibition may stem from residual solvents (e.g., DMSO) affecting assay results. Use lyophilized samples for reproducibility .

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